M-Tolyl acetate exhibits some antiseptic properties. Due to the presence of the cresyl group (derived from metacresol), it may be effective against certain bacteria and fungi []. Research has explored its use in otic solutions for treating outer ear infections, but more studies are needed to determine its efficacy and safety compared to existing treatments [].
M-Tolyl acetate can serve as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its reactive functional groups allow for further chemical modifications to create novel drugs or drug candidates [].
Scientists may utilize M-Tolyl acetate to study various biological processes. For instance, researchers might investigate its interactions with specific enzymes or receptors in cells to understand cellular signaling pathways. Additionally, its potential impact on bacterial or fungal growth can be explored to gain insights into microbial physiology.
M-Tolyl acetate, also known as m-cresyl acetate, is an organic compound with the molecular formula C₉H₁₀O₂. It is classified as an ester derived from m-cresol and acetic acid. The compound appears as a colorless liquid with a characteristic sweet odor, commonly used in the fragrance industry and as a solvent in various applications. Its chemical structure features a methyl group attached to a phenyl ring, which is further connected to an acetate group.
The mechanism of action of m-tolyl acetate in otic solutions likely involves its:
More research is needed to elucidate the specific mechanisms by which m-tolyl acetate exerts its effects.
Always handle m-tolyl acetate with appropriate personal protective equipment (PPE) in a well-ventilated area and consult safety data sheets (SDS) before use [].
Research indicates that m-tolyl acetate exhibits antimicrobial properties, making it useful in anti-infection formulations . Additionally, computational studies have suggested potential toxicity, highlighting the need for careful handling in industrial applications . The compound's biological activity is primarily attributed to its ability to disrupt cellular processes in microorganisms.
M-Tolyl acetate can be synthesized through several methods:
M-Tolyl acetate has a variety of applications:
Studies on m-tolyl acetate have focused on its interactions with biological systems, particularly its antimicrobial effects. Research has shown that it can inhibit the growth of certain bacteria and fungi, making it beneficial for use in disinfectants and preservatives . Furthermore, its interactions at the molecular level suggest potential pathways for toxicity that warrant further investigation.
M-Tolyl acetate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| M-Cresol | C₇H₈O | A phenolic compound with antiseptic properties. |
| O-Tolyl acetate | C₉H₁₀O₂ | Similar structure but with different position of methyl group; used in similar applications. |
| P-Tolyl acetate | C₉H₁₀O₂ | Another positional isomer; exhibits similar properties but varies in scent profile. |
| Ethyl acetate | C₄H₈O₂ | A simpler ester widely used as a solvent; less complex odor profile compared to m-tolyl acetate. |
M-Tolyl acetate's unique position as a meta-substituted aromatic ester differentiates it from its ortho- and para- counterparts, influencing both its physical properties and applications.
The thermodynamic properties of M-Tolyl acetate demonstrate characteristic behavior patterns consistent with aromatic ester compounds. The compound exhibits a melting point of 12°C [3] [4] [5], indicating that it exists as a liquid at standard ambient conditions. This relatively low melting point reflects the molecular structure's influence on crystal packing efficiency and intermolecular forces.
The boiling point ranges from 210-213°C at atmospheric pressure [2] [3] [4], positioning M-Tolyl acetate within the typical range for aromatic acetate esters. This elevated boiling point compared to aliphatic esters of similar molecular weight demonstrates the stabilizing effect of aromatic conjugation and the increased intermolecular forces associated with π-π stacking interactions between aromatic rings.
| Thermodynamic Property | Value | Source |
|---|---|---|
| Melting Point | 12°C | [3] [4] [5] |
| Boiling Point | 210-213°C | [2] [3] [4] |
| Phase at 25°C | Liquid | [6] [7] |
| Critical Temperature (calculated) | 730.64 K | [8] |
| Critical Pressure (calculated) | 3380.21 kPa | [8] |
| Enthalpy of Vaporization (calculated) | 47.72 kJ/mol | [8] |
| Enthalpy of Fusion (calculated) | 15.50 kJ/mol | [8] |
The phase behavior of M-Tolyl acetate is characteristic of moderate molecular weight aromatic compounds. The compound maintains liquid phase stability across a wide temperature range (12°C to 210°C), providing practical advantages for handling and processing operations. Calculated thermodynamic parameters suggest a critical temperature of 730.64 K and critical pressure of 3380.21 kPa [8], indicating substantial thermal stability under moderate pressure conditions.
M-Tolyl acetate exhibits a distinctive solubility profile that reflects its amphiphilic nature, combining hydrophobic aromatic character with polar ester functionality. The compound demonstrates limited water solubility, being classified as "insoluble" or "difficult to mix" with water [6] [9] [5]. This hydrophobic behavior is attributed to the aromatic ring system and the overall nonpolar character of the molecule, despite the presence of the polar acetate group.
| Solvent Category | Solubility | Reference |
|---|---|---|
| Water | Insoluble/Difficult to mix | [6] [9] [5] |
| Alcohols (methanol, ethanol) | Miscible | [6] |
| Aromatic solvents (benzene) | Miscible | [6] |
| Chlorinated solvents (chloroform) | Miscible | [6] |
| Ethers | Miscible | [6] |
| Petroleum ether | Miscible | [6] |
| Fixed oils | Soluble | [7] |
| Propylene glycol | Moderately soluble | [7] |
| Mineral oil | Moderately soluble | [7] |
| Glycerin | Insoluble | [7] |
The solubility behavior follows the principle of "like dissolves like," with M-Tolyl acetate showing excellent miscibility with organic solvents of similar polarity and hydrogen bonding capability. The compound exhibits complete miscibility with alcohols, aromatic solvents, chlorinated solvents, ethers, and petroleum ether [6], making it versatile for various organic synthesis and extraction applications.
The partition coefficient (log P) ranges from 1.92 to 2.09 [5] [7], indicating moderate lipophilicity. This value suggests favorable distribution into organic phases while maintaining some degree of polar character that facilitates solubility in moderately polar organic solvents.
M-Tolyl acetate exhibits characteristic infrared absorption bands that provide definitive identification of its functional groups. The most diagnostic feature is the carbonyl (C=O) stretching vibration occurring at 1735-1750 cm⁻¹ [10] [11] [12], which is characteristic of aromatic ester compounds. This frequency is slightly higher than typical aliphatic esters due to the electron-withdrawing effect of the aromatic ring system.
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| C=O stretch (ester) | 1735-1750 | Carbonyl stretching | [10] [11] [12] |
| C-O stretch | 1000-1300 | Ester C-O bond | [10] [11] |
| C-H aromatic | 3000-3100 | Aromatic C-H stretch | [General IR data] |
| C-H aliphatic | 2800-3000 | Aliphatic C-H stretch | [General IR data] |
| Aromatic C=C | 1400-1600 | Aromatic ring vibrations | [General IR data] |
Additional characteristic absorptions include C-O stretching vibrations in the range 1000-1300 cm⁻¹ [10] [11], which appear as multiple bands due to coupling between different C-O bond stretching modes within the ester group. Aromatic C-H stretching occurs in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the methyl groups appears at 2800-3000 cm⁻¹.
¹H NMR spectroscopy reveals distinct chemical environments for the various hydrogen atoms in M-Tolyl acetate. The acetate methyl group appears as a singlet at approximately 2.0-2.3 ppm [13] [14], reflecting deshielding by the adjacent carbonyl group. The aromatic methyl substituent resonates at approximately 2.3 ppm [13] [14], showing characteristic upfield positioning relative to the acetate methyl due to different electronic environments.
The aromatic hydrogen atoms appear in the characteristic aromatic region 6.8-7.4 ppm [13] [14], with the meta-disubstitution pattern producing a complex multipicity pattern. Meta-substituted benzene rings typically show four distinct aromatic hydrogen signals due to the reduced symmetry compared to para-disubstituted systems [13].
¹³C NMR spectroscopy provides additional structural confirmation with the carbonyl carbon appearing at approximately 170 ppm, consistent with aromatic ester carbonyl chemical shifts. The aromatic carbons appear in the 120-140 ppm region, with the quaternary carbons appearing further downfield due to substitution effects.
M-Tolyl acetate exhibits characteristic fragmentation patterns in electron ionization mass spectrometry. The molecular ion peak [M]⁺ appears at m/z 150 [14], corresponding to the molecular weight of the compound. However, as typical for aromatic esters, the molecular ion may have moderate intensity due to facile fragmentation.
| Fragment Ion | m/z Value | Assignment | Reference |
|---|---|---|---|
| [M]⁺ | 150 | Molecular ion | [14] |
| [CH₃CO]⁺ | 43 | Acetyl cation (base peak) | [15] [14] |
| [M-CH₃CO]⁺ | 107 | Loss of acetyl group | [Calculated] |
| [C₇H₇]⁺ | 91 | Tropylium ion | [Calculated] |
| [C₆H₄CH₃]⁺ | 91 | Methylphenyl cation | [Calculated] |
The base peak typically appears at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺ [15] [14], which is formed through α-cleavage adjacent to the carbonyl group. This fragmentation pattern is characteristic of acetate esters and provides definitive structural information.
Additional significant fragments include m/z 107, resulting from loss of the acetyl group from the molecular ion, and m/z 91, corresponding to the tropylium ion [C₇H₇]⁺ formed through rearrangement and loss of the acetate functionality. These fragmentation patterns are consistent with established mechanisms for aromatic ester compounds.
| Volatility Parameter | Value | Reference |
|---|---|---|
| Vapor Pressure (25°C) | 0.0±0.5 mmHg | [17] |
| Flash Point | 95°C (203°F) | [18] [19] [20] |
| Volatility Classification | Low to moderate | [Calculated] |
| Henry's Law Constant | Not available | - |
The vapor pressure of M-Tolyl acetate is very low at 25°C (0.0±0.5 mmHg) [17], indicating minimal volatility under standard conditions. This low volatility is advantageous for applications requiring stability against evaporation and contributes to the compound's utility as a stable intermediate in synthetic chemistry.
The flash point of 95°C (203°F) [18] [19] [20] classifies M-Tolyl acetate as a combustible liquid with moderate fire hazard potential. This flash point is consistent with the boiling point and provides important safety parameters for handling and storage protocols.
The volatility parameters indicate that M-Tolyl acetate exhibits low environmental mobility through atmospheric transport, with limited potential for long-range atmospheric distribution. This characteristic influences both environmental fate considerations and practical applications where controlled volatility is desired.